molecular formula C19H18O4 B14443121 Bis(2-methylphenyl) 2-methylidenebutanedioate CAS No. 77125-43-0

Bis(2-methylphenyl) 2-methylidenebutanedioate

Cat. No.: B14443121
CAS No.: 77125-43-0
M. Wt: 310.3 g/mol
InChI Key: UQMABOCWBSBUSY-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 2-methylphenol with 2-methylidenebutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Bis(2-methylphenyl) 2-methylidenebutanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its ester and aromatic functionalities. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylphenyl) hydrogen phosphate
  • 1,2-Bis(2,6-dimethylphenylphosphino)ethane

Uniqueness

Bis(2-methylphenyl) 2-methylidenebutanedioate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components

Properties

CAS No.

77125-43-0

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

bis(2-methylphenyl) 2-methylidenebutanedioate

InChI

InChI=1S/C19H18O4/c1-13-8-4-6-10-16(13)22-18(20)12-15(3)19(21)23-17-11-7-5-9-14(17)2/h4-11H,3,12H2,1-2H3

InChI Key

UQMABOCWBSBUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)CC(=C)C(=O)OC2=CC=CC=C2C

Origin of Product

United States

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